(2-Methyl-4-oxo-4H-1-benzopyran-8-yl)acetonitrile
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Overview
Description
2-(2-Methyl-4-oxo-4H-chromen-8-yl)acetonitrile is a heterocyclic compound that belongs to the chromene family Chromenes are bicyclic oxygen-containing heterocycles with a benzene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-4-oxo-4H-chromen-8-yl)acetonitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 2-methyl-4-oxo-4H-chromene-8-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is usually conducted in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Knoevenagel condensation reaction remains a fundamental approach due to its efficiency and simplicity. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-4-oxo-4H-chromen-8-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methyl-4-oxo-4H-chromen-8-yl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-4-oxo-4H-chromen-8-yl)acetonitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity . The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
2H-Chromene-2-one: Another member of the chromene family with similar structural features but different biological activities.
4H-Chromene-4-one: Shares the chromene core structure but differs in the position of the carbonyl group.
Uniqueness
2-(2-Methyl-4-oxo-4H-chromen-8-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its nitrile group allows for further functionalization, making it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
87627-21-2 |
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Molecular Formula |
C12H9NO2 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
2-(2-methyl-4-oxochromen-8-yl)acetonitrile |
InChI |
InChI=1S/C12H9NO2/c1-8-7-11(14)10-4-2-3-9(5-6-13)12(10)15-8/h2-4,7H,5H2,1H3 |
InChI Key |
UPCQUKIGLJNPJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC(=C2O1)CC#N |
Origin of Product |
United States |
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